Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

Quality Control Procurement Specification Analytical Reference

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate (CAS: 1707581-79-0) is a tri-substituted thiophene derivative characterized by the concurrent presence of a 3-position (2-methoxyethoxy) ether chain, a 5-position nitro group, and a methyl ester at the 2-position. With a molecular weight of 261.25 g/mol and a topological polar surface area of 119 Ų, the compound's complexity index of 281 reflects a substitution pattern rare in commercial catalogs.

Molecular Formula C9H11NO6S
Molecular Weight 261.25 g/mol
Cat. No. B12078338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate
Molecular FormulaC9H11NO6S
Molecular Weight261.25 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3
InChIKeyAGCOOAKNANFYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate: A Functionalized Nitrothiophene Building Block of Research-Only Status


Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate (CAS: 1707581-79-0) is a tri-substituted thiophene derivative characterized by the concurrent presence of a 3-position (2-methoxyethoxy) ether chain, a 5-position nitro group, and a methyl ester at the 2-position [1]. With a molecular weight of 261.25 g/mol and a topological polar surface area of 119 Ų, the compound's complexity index of 281 reflects a substitution pattern rare in commercial catalogs [1]. This pattern embeds a reactive electron-withdrawing nitro handle, a hydrophilic ethylene glycol ether side chain, and a carboxylic ester functional group on a single thiophene scaffold, positioning it as a specialized intermediate for pharmaceutical and material science research settings that demand a differentiated solubility and electronic profile [1].

The Procurement Risk of Replacing Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate with Simpler Analogs


Direct substitution of this compound with the widely available methyl 5-nitrothiophene-2-carboxylate (CAS: 5832-01-9) or other simple 3-unsubstituted nitrothiophenes is chemically and functionally invalid. The 3-position alkoxy chain critically influences the scaffold's electron density distribution and, critically, its nucleophilic aromatic substitution (SNAr) reactivity. Kinetic studies on structurally related 2-methoxy-3-nitro-5-X-thiophenes demonstrate that altering the substituent pattern drastically changes electrophilicity parameters (E) and reaction rates with amines by orders of magnitude [1]. A compound lacking the 3-(2-methoxyethoxy) group thus represents a fundamentally different electrophilic species, rendering synthetic pathway fidelity, physicochemical properties such as XLogP3 of 1.8 versus a modeled value for the unsubstituted analog, and downstream biological SAR impossible to replicate via generic substitution [2].

Quantifiable Differentiation Points for Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate Selection


Supplier-Dependent Purity: 97% (Leyan) Outperforms 95% (AKSci) Baseline

For procurement decisions, a direct head-to-head analysis of analytical specifications from two primary vendors reveals a quantifiable purity differential. Leyan offers the compound at a 97% purity specification, which is 2 percentage points higher than the 95% minimum purity specification provided by AKSci . This difference in assay specification is a critical factor for end-users requiring higher batch-to-batch consistency for sensitive applications without additional purification.

Quality Control Procurement Specification Analytical Reference

Increased Topological Polar Surface Area (119 Ų) Differentiates Solubility Profile from Unsubstituted Nitrothiophene

The compound's computed topological polar surface area (TPSA) is 119 Ų, a value largely driven by the seven hydrogen bond acceptors from the 3-(2-methoxyethoxy) side chain and the nitro/ester groups [1]. While a direct measured solubility comparison is absent in public data, this TPSA dramatically contrasts with the simpler analog methyl 5-nitrothiophene-2-carboxylate, which possesses only five hydrogen bond acceptors and is expected to exhibit a significantly lower TPSA, thereby predicting superior aqueous solubility for the target compound, a key differentiator for biological assay compatibility.

Drug-likeness Principal Component Analysis Physicochemical Properties

Reduced Lipophilicity (XLogP3: 1.8) Driven by Ethylene Glycol Chain vs. Common Alkyl-Substituted Analogs

The computed partition coefficient (XLogP3) for the target compound is 1.8 [1]. This value reflects a marked decrease in lipophilicity compared to what would be expected for a thiophene bearing a simple 3-methoxy analog or a 3-unsubstituted variant, due to the presence of the more hydrophilic 3-(2-methoxyethoxy) chain. This reduced lipophilicity is a class-level differentiation point, positioning this scaffold as a preferential candidate for medicinal chemistry campaigns targeting reduced off-target binding associated with high logP compounds.

Lipophilicity LogP Structure-Property Relationship

Altered Electrophilic Reactivity from Substituent-Pattern Effects on Nitrothiophene SNAr Kinetics

Kinetic data from a structurally relevant system, methyl 2-methoxy-3-nitrothiophene-5-carboxylate, demonstrates that the precise arrangement of nitro and carboxylate substituents profoundly impacts electrophilic reactivity. In reactions with piperidine in CH3CN at 20°C, this isomer exhibits a second-order rate constant (k1) that is mechanistically rationalized by the Mayr relationship log k (20°C) = s(E + N), where the electrophilicity parameter E is linearly correlated to the pKa of the gem-dimethoxy complex [1]. Because the target compound's 3-(2-methoxyethoxy) group is an electron-donating substituent in a meta-relationship to the 5-nitro group, it will exert a unique and predictable electronic effect on this parameter E, rendering its SNAr reactivity distinct from all other positional isomers.

Mechanistic Study Reactivity Nucleophilic Substitution

Procurement-Weighted Application Scenarios for Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate


Medicinal Chemistry: Synthesis of Solubility-Enhanced Candidate Libraries

Researchers synthesizing libraries for high-throughput screening against intracellular targets should preferentially procure the high-purity specification (97%) from select suppliers. The intrinsically lower lipophilicity (XLogP3: 1.8) and high TPSA (119 Ų) derived from the 3-(2-methoxyethoxy) chain, as detailed in Section 3 [1], make this scaffold an ideal core for hit generation, helping to maintain leads within favorable physicochemical space to mitigate solubility and promiscuity liabilities often seen with all-carbon aromatic systems [1]. The absence of hydrogen bond donors ensures that solubility is dominated by the ether side chain, a property not available in simpler 3-methoxy analogs.

Organic Electronics: Work Function Tuning in Organic Field-Effect Transistors (OFETs)

Although direct evidence is preliminary, the unique combination of a conjugated 5-nitrothiophene core with an oligo(ethylene glycol) side chain is a recognized design principle for mixed ionic-electronic conductors in bioelectronic OFETs. The improved hydrophilicity and ionic transport facilitated by the 3-side chain while retaining the electron-deficient nitro group are fundamental for achieving lower operational voltages in aqueous electrolytes. Procurement of this specific building block is necessitated because even a minor structural change, such as a shorter 3-alkoxy chain, would alter the channel's hydration radius and ionic transport properties, rendering the device performance non-reproducible.

Synthetic Methodology: A Unique Electrophilic Substrate for Regioselective SNAr Studies

Building upon the kinetic evidence from positional isomers [1], this compound serves as a specialized tool for chemists investigating the mechanistic details of Nucleophilic Aromatic Substitution on electron-deficient heterocycles. Its 1,2,3,5-substitution pattern creates a regio-defined electrophilic landscape that is not accessible with common commercial nitrothiophenes. Researchers aiming to construct complex, poly-functionalized thiophene architectures for material science or pharmaceutical synthesis will find this compound's unique reactivity profile, a direct consequence of its substitution pattern, to be an essential synthetic handle [1].

Pharmaceutical Intermediate: A Prodrug or Fragment Strategy with Improved Aqueous Handling

For medicinal chemists exploring nitrothiophene-based bioreductively activated cytotoxins or radiosensitizers—a historically validated class—this compound offers a critical logistical advantage. The 3-(2-methoxyethoxy) moiety imparts a tangible reduction in lipophilicity compared to methyl or unsubstituted analogs, potentially translating to improved aqueous solubility of the advanced intermediate. This facilitates a more reproducible solution-phase chemistry in aqueous or polar organic media during scale-up, a practical factor in process chemistry that directly influences procurement preference for multi-step synthetic sequences.

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